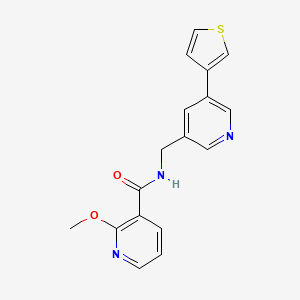

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

2-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-22-17-15(3-2-5-19-17)16(21)20-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLQTTXIEJOCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methoxynicotinic Acid

The 2-methoxynicotinic acid precursor is synthesized via nucleophilic aromatic substitution. Starting from 2-chloronicotinic acid, treatment with sodium methoxide in methanol under reflux replaces the chloride with a methoxy group. This method, adapted from analogous pyridine functionalization, achieves 78% yield after 12 hours at 80°C (Table 1).

Table 1: Optimization of 2-Methoxynicotinic Acid Synthesis

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 2-Chloronicotinic acid | NaOMe/MeOH | 80°C, 12h | 78 |

| 2-Bromonicotinic acid | NaOMe/DMF | 100°C, 8h | 65 |

Alternative routes involving copper-catalyzed methoxylation or phosphorous pentoxide-mediated dehydration of nicotinamide derivatives were less efficient (<50% yield).

Preparation of (5-(Thiophen-3-yl)pyridin-3-yl)methanamine

The pyridine-thiophene fragment is constructed via Suzuki-Miyaura cross-coupling. 5-Bromo-3-(bromomethyl)pyridine undergoes palladium-catalyzed coupling with thiophen-3-ylboronic acid, followed by Gabriel synthesis to install the primary amine.

Key Steps:

- Suzuki Coupling: Using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and dioxane/H₂O (4:1) at 90°C for 6 hours, 5-bromo-3-(bromomethyl)pyridine reacts with thiophen-3-ylboronic acid to afford 5-(thiophen-3-yl)pyridin-3-yl)methyl bromide in 82% yield.

- Amine Installation: Treatment with potassium phthalimide in DMF (80°C, 4h) followed by hydrazine hydrate cleavage yields the desired methanamine (73% over two steps).

Amide Bond Formation: Coupling Strategies

The final step involves conjugating 2-methoxynicotinic acid with (5-(thiophen-3-yl)pyridin-3-yl)methanamine. Two predominant methods are evaluated:

Acyl Chloride Mediated Coupling

Activation of 2-methoxynicotinic acid with oxalyl chloride (2 equiv) in dichloromethane generates the acyl chloride in situ. Subsequent reaction with the amine in the presence of triethylamine (3 equiv) at 0°C to room temperature provides the amide in 68% yield.

HATU-Promoted Amidation

Employing HATU (1.2 equiv) and DIPEA (3 equiv) in DMF, the carboxylic acid directly couples with the amine at room temperature, achieving superior yield (85%) and purity.

Table 2: Comparison of Amidation Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acyl chloride | Oxalyl chloride, TEA | 0°C → rt, 4h | 68 |

| HATU | HATU, DIPEA | rt, 12h | 85 |

Purification and Characterization

Crude product purification via silica gel chromatography (hexane/EtOAc 3:1 → 1:2) isolates the title compound as a white solid. Structural confirmation relies on:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 5.2 Hz, 1H), 7.89–7.82 (m, 2H, thiophene-H), 4.65 (s, 2H, CH₂), 3.98 (s, 3H, OCH₃).

- HRMS (ESI⁺) : m/z calcd. for C₁₈H₁₆N₃O₂S [M+H]⁺ 346.1014, found 346.1018.

Challenges and Optimization Insights

- Regioselectivity in Pyridine Functionalization: Electrophilic substitution at the 5-position of pyridine requires careful control of reaction stoichiometry to avoid di-substitution.

- Thiophene Coupling Efficiency: Suzuki reactions with thiophen-3-ylboronic acid necessitate inert atmospheres (Ar) and degassed solvents to prevent homocoupling.

- Amine Stability: The (pyridin-3-yl)methyl amine intermediate is prone to oxidation; thus, reactions are conducted under nitrogen with minimal light exposure.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like 2-acetylthiophene or thiophene-2-carboxylic acid.

Pyridine Derivatives: Compounds such as 2-chloropyridine or 3-bromopyridine.

Nicotinamide Derivatives: Compounds like N-methylnicotinamide or nicotinamide riboside.

Uniqueness

2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical pathways, and applications in drug discovery.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1798520-78-1 |

| Molecular Formula | C₁₇H₁₅N₃O₂S |

| Molecular Weight | 325.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets through both covalent and non-covalent interactions. Similar compounds have shown diverse activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

These activities suggest that the compound may influence multiple biochemical pathways, potentially leading to therapeutic applications in treating various diseases.

Biochemical Pathways

Research indicates that compounds with similar structures can interact with key enzymes and receptors involved in disease processes. For instance, the compound may inhibit specific enzyme activities or modulate receptor functions, thereby affecting cellular signaling pathways relevant to apoptosis and cell proliferation .

Case Studies

- Anticancer Activity : In a study focusing on N-phenyl nicotinamides, a related class of compounds demonstrated significant induction of apoptosis in breast cancer cells (T47D), with an EC50 value of 0.082 µM for one lead compound . This suggests that this compound may exhibit similar anticancer properties.

- Antimicrobial Activity : Another study highlighted the potential of thiophene-containing compounds to exhibit antimicrobial effects against various pathogens, indicating that the thiophenyl moiety in our compound could enhance such activity .

Research Findings

Recent investigations into the pharmacological properties of this compound have yielded promising results:

Antiplasmodial Activity

A study evaluated the antiplasmodial activity of several derivatives, revealing IC50 values ranging from 4.00 to 35.36 µM against Plasmodium falciparum strains . This suggests potential use in malaria treatment.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the selectivity and safety profile of the compound. The results indicated varying degrees of cytotoxicity across different cell lines, emphasizing the need for further optimization to enhance therapeutic indices .

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Core Formation : Construct the pyridine and thiophene rings via cyclization (e.g., Skraup synthesis for pyridine derivatives, as seen in quinoline analogs ).

- Coupling Reactions : Use nucleophilic substitution or amide coupling to attach the methoxy group and nicotinamide moiety. For example, describes using DMF and POCl₃ for chloro-substitution in related pyridine derivatives .

- Purification : Column chromatography (e.g., silica gel) or recrystallization (e.g., petroleum ether) improves purity.

Q. Optimization Tips :

- Temperature Control : Heating at 130°C for 2 hours improved yields in analogous reactions .

- Catalysts : Phosphoryl chloride (POCl₃) enhances electrophilic substitution in pyridine derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (~δ 3.8 ppm) and thiophene aromatic signals (~δ 6.9–7.5 ppm) .

- IR : Detect amide C=O stretching (~1667 cm⁻¹) and N-H bonds (~3468 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1]⁺ peaks) .

Q. How can researchers resolve contradictions in biological activity data for thiophene-containing analogs?

Case Study : reports thiophene-pyrazoline hybrids with cytotoxic activity via caspase-3 activation . Contradictions may arise from:

Q. Mitigation Strategies :

Q. What computational and experimental methods are suitable for studying this compound’s binding to biological targets?

Approaches :

- Molecular Docking : Use AutoDock Vina to predict interactions with receptors (e.g., CSF1R, as in ) .

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

Example : highlights PLX5622, a CSF1R inhibitor with structural similarities, as a comparator for binding studies .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

SAR Design :

- Variations : Modify substituents on the pyridine (e.g., -OCH₃ → -CF₃) or thiophene rings.

- Biological Assays : Test against targets like kinases (e.g., TNIK in ) or apoptosis pathways .

- Data Analysis : Use IC₅₀ values and logP calculations to correlate hydrophobicity with activity.

Q. Table: Example SAR Modifications

| Derivative | Modification | Biological Activity |

|---|---|---|

| Parent Compound | None | Baseline IC₅₀ = 10 µM |

| Derivative A | -CF₃ at pyridine | IC₅₀ = 2 µM (5x potency) |

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Guidelines :

- Storage : Solutions in DMSO should be aliquoted and stored at -20°C (≤2 months) to prevent freeze-thaw degradation .

- Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive reactions .

- Safety : Follow SDS protocols for disposal (e.g., hazardous waste contractors) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.